molecular formula C12H19NO2 B3076212 N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine CAS No. 1040314-10-0

N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine

Cat. No.: B3076212
CAS No.: 1040314-10-0
M. Wt: 209.28 g/mol
InChI Key: QLPHHQSVUMGFJN-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine is an organic compound with the molecular formula C12H19NO2 It is a derivative of phenoxypropanamine and is characterized by the presence of a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form 4-(2,3-epoxypropoxy)anisole. This intermediate is then reacted with 1-propanamine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic principles as the laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the propanamine moiety. These features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-8-13-9-10-15-12-6-4-11(14-2)5-7-12/h4-7,13H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPHHQSVUMGFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCOC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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